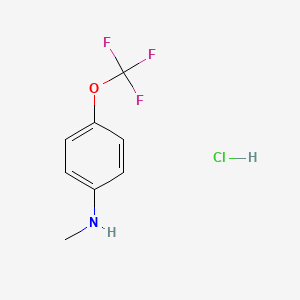
1-BROMO-2,6-DIFLUOROBENZENE-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BROMO-2,6-DIFLUOROBENZENE-D3 is a deuterated derivative of 1-bromo-2,6-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 can be synthesized through the bromination of 2,6-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature and yields 1-bromo-2,6-difluorobenzene as the major product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products:
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Products include tris(fluorophenyl)boranes and other complex organic molecules.
Applications De Recherche Scientifique
1-BROMO-2,6-DIFLUOROBENZENE-D3 has several scientific research applications:
NMR Spectroscopy: The deuterium atoms make it an excellent internal standard for NMR spectroscopy.
Material Science: It is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-BROMO-2,6-DIFLUOROBENZENE-D3 involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. In photodissociation studies, it has been shown to undergo bond cleavage and other internal molecular transformations . The deuterium atoms provide stability and make it useful in mechanistic studies involving isotopic labeling.
Comparaison Avec Des Composés Similaires
- 1-Bromo-3,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1-Bromo-2-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
Comparison: 1-BROMO-2,6-DIFLUOROBENZENE-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and mechanistic studies. Other similar compounds may lack this feature and are primarily used in different types of organic synthesis and material science applications.
Propriétés
Numéro CAS |
1219803-73-2 |
|---|---|
Formule moléculaire |
C6H3BrF2 |
Poids moléculaire |
196.009 |
Nom IUPAC |
1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |
Clé InChI |
HRZTZLCMURHWFY-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)Br)F |
Synonymes |
1-BROMO-2,6-DIFLUOROBENZENE-D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)




![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)





